6-(3,4-dimethylphenyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound belongs to the triazolothiadiazole class, characterized by a fused triazole-thiadiazole core. Key structural features include:
- 1-Piperidinylmethyl group at position 3: Introduces a basic nitrogen, improving solubility and pharmacokinetic properties .
Molecular Formula: C₁₉H₂₃N₅S
Molecular Weight: ~377.5 g/mol (estimated based on analogs) .
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-3-(piperidin-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c1-12-6-7-14(10-13(12)2)16-20-22-15(18-19-17(22)23-16)11-21-8-4-3-5-9-21/h6-7,10H,3-5,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVVRSYDSGVKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CN4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3,4-dimethylphenyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a derivative of the triazolo-thiadiazole class known for its diverse biological activities. This chemical structure combines a triazole and thiadiazole moiety, which are recognized for their potential in medicinal chemistry. Research has indicated that derivatives of this compound exhibit significant anticancer properties, as well as anti-inflammatory and antimicrobial effects.
Anticancer Properties
Recent studies have demonstrated that triazolo-thiadiazole derivatives possess potent anticancer activity. One study highlighted the effectiveness of these compounds against various cancer cell lines in vitro and in vivo. Specifically, compounds such as KA25 and KA39 showed significant inhibition of the Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers .
- Inhibition of Akt Phosphorylation : The compounds bind to the ATP binding site of Akt1 and Akt2, inhibiting their phosphorylation and thus blocking downstream signaling pathways that promote tumor growth.
- Cell Cycle Arrest : These compounds have been shown to induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.
Anti-inflammatory Activity
Triazolo-thiadiazole derivatives have also been investigated for their anti-inflammatory properties. They exhibit lower ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This suggests a favorable safety profile for potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
While primarily noted for their anticancer and anti-inflammatory effects, some derivatives also demonstrate moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, alongside weak antifungal activity against Candida albicans .
Antiviral Activity
Certain derivatives have shown promise in inhibiting HIV-1 replication at subcytotoxic concentrations. This highlights the versatility of the triazolo-thiadiazole scaffold in addressing various viral infections .
Data Table: Summary of Biological Activities
Case Study 1: In Vitro Anticancer Activity
A study conducted on various triazolo-thiadiazole derivatives found that KA39 exhibited IC50 values in the low micromolar range against multiple cancer cell lines. The mechanism was attributed to its ability to inhibit key signaling pathways involved in cancer cell survival.
Case Study 2: Anti-inflammatory Effects
Another investigation compared the anti-inflammatory effects of selected triazolo-thiadiazole derivatives with traditional NSAIDs. The results indicated that these compounds had comparable efficacy but with significantly reduced side effects related to gastrointestinal irritation.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
Key Insight : Methylsulfonyl groups increase electron-withdrawing effects, enhancing enzyme inhibition, while methyl or piperidinylmethyl groups improve solubility .
Substituent Variations on the Aromatic Ring
| Compound Name | Aromatic Substituent | Molecular Weight (g/mol) | Activity |
|---|---|---|---|
| 6-(3,5-Dimethoxyphenyl)-3-(1-methylpiperidin-4-yl)triazolo[3,4-b]thiadiazole | 3,5-Dimethoxy | 384.4 | Anticancer, anti-inflammatory |
| 6-(2,3-Dimethoxyphenyl)-3-(1-methylpiperidin-4-yl)triazolo[3,4-b]thiadiazole | 2,3-Dimethoxy | 359.4 | Antimicrobial |
| 6-(4-Iodophenyl)-3-[1-(methylsulfonyl)piperidin-3-yl]triazolo[3,4-b]thiadiazole | 4-Iodo | 498.4 | Anticancer (halogen bonding) |
| Target Compound | 3,4-Dimethylphenyl | ~377.5 | Likely dual activity (lipophilic groups favor membrane penetration) |
Key Insight :
- Methoxy groups improve solubility but may reduce potency due to steric hindrance .
- Halogenated or methyl groups enhance lipophilicity and target binding .
Core Structure Modifications
| Compound Name | Core Structure | Activity |
|---|---|---|
| 5-(3-Chlorophenyl)-1,2,4-thiadiazole | Thiadiazole-only | Antimicrobial |
| 7-Methyl-triazolo[3,4-b][1,3]thiadiazole | Triazole-thiadiazole | Anticancer |
| Target Compound | Triazole-thiadiazole fused core | Broader activity spectrum due to synergistic heterocycles |
Key Insight : The fused triazole-thiadiazole core in the target compound enables diverse pharmacological interactions compared to single-heterocycle analogs .
Research Findings and Pharmacological Implications
Physicochemical Properties
Key Insight : The target compound balances lipophilicity (3,4-dimethylphenyl) and solubility (piperidinylmethyl), making it a promising candidate for in vivo studies .
Q & A
Q. What are the key considerations for optimizing the synthesis of triazolothiadiazole derivatives like 6-(3,4-dimethylphenyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
Answer: Optimization involves:
- Stepwise Cyclization : Use hydrazine derivatives and thiocarbonyl compounds under acidic/basic conditions for core formation (e.g., H2SO4 or KOH) .
- Substituent Introduction : Employ nucleophilic substitution (e.g., allylation, piperidinyl alkylation) with high-purity reagents to minimize side reactions .
- Catalytic Systems : Transition-metal catalysts (e.g., Pd for cross-coupling) improve yield in aryl group attachments .
- Purification : Column chromatography or HPLC ensures >95% purity, critical for reproducible bioassays .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
Answer:
- X-ray Crystallography : Resolves the fused triazole-thiadiazole core and substituent orientations (e.g., C–H⋯π interactions in crystal packing) .
- Spectroscopy :
- 1H/13C NMR : Assign peaks for piperidinylmethyl protons (δ 2.5–3.5 ppm) and dimethylphenyl groups (δ 2.2–2.4 ppm) .
- FT-IR : Confirm thiadiazole ring vibrations (690–750 cm⁻¹) and C–N stretches (1,250–1,350 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 435.2 for [M+H]+) .
Q. How are initial biological activities screened for this compound?
Answer:
- In Vitro Assays :
- Dose-Response Curves : Use logarithmic concentrations (1–100 µM) to establish efficacy thresholds .
Advanced Research Questions
Q. How do substituent variations at the 3- and 6-positions influence bioactivity?
Answer:
- Structure-Activity Relationship (SAR) Studies :
- Data-Driven Design : Compare IC50 values of derivatives (e.g., 3-fluorophenyl analogs in show 10x higher potency than methyl groups) .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
Answer:
- Tubulin Inhibition : Competes with colchicine binding, disrupting microtubule dynamics (IC50 ~2.4 µM in ) .
- Enzyme Targeting : Molecular docking (e.g., AutoDock Vina) predicts binding to 14-α-demethylase (CYP51), a fungal sterol synthesis enzyme .
- Pathway Modulation : Western blotting confirms downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
Answer:
- Docking Simulations : Prioritize compounds with Glide scores <−8.0 kcal/mol for target enzymes (e.g., p38 MAP kinase in ) .
- ADMET Prediction : Use QikProp to optimize logP (2–5) and polar surface area (<90 Ų) for oral bioavailability .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) to filter unstable conformers .
Q. How can conflicting bioactivity data across studies be resolved?
Answer:
- Standardized Assays : Replicate results using CLSI guidelines for antimicrobial tests or NCI protocols for cytotoxicity .
- Meta-Analysis : Pool data from ≥3 independent studies (e.g., ANOVA to compare IC50 variability) .
- Proteomic Profiling : Identify off-target effects via kinome-wide screening (e.g., KINOMEscan) .
Q. What strategies improve the pharmacokinetic profile of this compound?
Answer:
- Prodrug Design : Introduce ester groups at the piperidinyl nitrogen to enhance solubility (e.g., phosphate prodrugs increase AUC by 3x) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in vivo .
- CYP450 Inhibition Assays : Use human liver microsomes to identify and mitigate metabolic hotspots .
Q. Are synergistic effects observed when combining this compound with established therapies?
Answer:
Q. How can biological target hypotheses be validated experimentally?
Answer:
- CRISPR Knockout : Delete putative targets (e.g., β-tubulin isoforms) and measure resistance shifts (e.g., EC50 increases 5x in KO cells) .
- SPR Binding Assays : Confirm direct binding (KD <1 µM) to purified proteins (e.g., recombinant CYP51) .
- Thermal Shift Assays : Monitor target protein melting temperature (ΔTm >3°C indicates ligand binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
